6,9-Dichloro-benzo[c][1,8]naphthyridine

Catalog No.
S8567515
CAS No.
M.F
C12H6Cl2N2
M. Wt
249.09 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,9-Dichloro-benzo[c][1,8]naphthyridine

Product Name

6,9-Dichloro-benzo[c][1,8]naphthyridine

IUPAC Name

6,9-dichlorobenzo[c][1,8]naphthyridine

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

InChI

InChI=1S/C12H6Cl2N2/c13-7-3-4-8-10(6-7)9-2-1-5-15-12(9)16-11(8)14/h1-6H

InChI Key

GNPDZFQDYUPBRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=C(C=CC3=C(N=C2N=C1)Cl)Cl

6,9-Dichloro-benzo[c][1,8]naphthyridine is a polycyclic aromatic compound characterized by its fused naphthyridine structure, which incorporates two chlorine substituents at the 6 and 9 positions. This compound belongs to the class of benzo[naphthyridines], which are known for their diverse chemical properties and potential biological activities. The molecular formula of 6,9-Dichloro-benzo[c][1,8]naphthyridine is C_{12}H_{7}Cl_{2}N, and it features a complex arrangement of nitrogen and carbon atoms that contributes to its unique reactivity and interactions.

The chemical reactivity of 6,9-Dichloro-benzo[c][1,8]naphthyridine can be explored through various synthetic pathways involving electrophilic substitutions and nucleophilic additions. For instance, the presence of chlorine atoms allows for nucleophilic substitution reactions where nucleophiles can replace the chlorine atoms under appropriate conditions. Additionally, the compound can undergo cyclization reactions that are typical for naphthyridine derivatives, leading to the formation of more complex structures .

Compounds related to naphthyridines, including 6,9-Dichloro-benzo[c][1,8]naphthyridine, have been studied for their biological activities. These compounds often exhibit significant pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory effects. Research has indicated that naphthyridine derivatives may act as inhibitors for various enzymes or receptors in biological systems, making them potential candidates for drug development

The synthesis of 6,9-Dichloro-benzo[c][1,8]naphthyridine can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors like 2-aminopyridines or substituted phenyl compounds, cyclization can be induced using reagents such as phosphorus oxychloride or other chlorinating agents.
  • Electrophilic Aromatic Substitution: Chlorination can be performed on existing naphthyridine structures to introduce chlorine substituents at the desired positions.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving various carbonyl compounds and amines under acidic or basic conditions .

6,9-Dichloro-benzo[c][1,8]naphthyridine has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases such as cancer or bacterial infections. Additionally, its unique structure makes it a candidate for material science applications where specific electronic or optical properties are desired.

Studies on the interactions of 6,9-Dichloro-benzo[c][1,8]naphthyridine with biological macromolecules have shown that it can bind to certain proteins or enzymes. This binding is often mediated by hydrogen bonding and hydrophobic interactions due to its aromatic nature. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy in therapeutic applications

Several compounds share structural similarities with 6,9-Dichloro-benzo[c][1,8]naphthyridine. Here are some notable examples:

Compound NameStructureKey Features
Benzo[b][1,8]naphthyridineBenzo[b][1,8]naphthyridineLacks chlorine substituents; known for similar biological activities
1,8-Naphthyridine1,8-NaphthyridineContains nitrogen at positions 1 and 8; widely studied for pharmacological properties
6-Chlorobenzo[c][1,8]naphthyridine6-Chlorobenzo[c][1,8]naphthyridineContains a single chlorine substituent; exhibits distinct reactivity compared to dichloro variant

Uniqueness: The unique dichlorinated structure of 6,9-Dichloro-benzo[c][1,8]naphthyridine distinguishes it from these similar compounds by potentially enhancing its reactivity and selectivity in biological systems compared to its mono-chlorinated counterparts.

Traditional Multi-Step Cyclization Approaches

Traditional synthesis of 6,9-Dichloro-benzo[c]naphthyridine relies on sequential cyclization and chlorination steps. A common route involves the condensation of 2-aminopyridine derivatives with chlorinated aromatic aldehydes, followed by ring closure using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, 2-amino-4-chloropyridine reacts with 3-chlorobenzaldehyde under acidic conditions to form a Schiff base intermediate, which undergoes cyclization at elevated temperatures (120–150°C) to yield the naphthyridine core. Subsequent chlorination at the 6 and 9 positions is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane, with yields ranging from 60–75%.

A critical challenge in traditional methods is controlling the regioselectivity of chlorination. Early approaches often produced mixtures of mono- and dichlorinated byproducts, necessitating tedious chromatographic separations. However, the use of directing groups, such as nitro or methoxy substituents, has improved selectivity by temporarily blocking reactive sites.

Modern Catalytic Systems for Regioselective Chlorination

Recent advancements leverage transition-metal catalysts and ionic liquids to enhance chlorination efficiency. Palladium(II) acetate (Pd(OAc)₂) in combination with copper chloride (CuCl₂) enables directed C–H chlorination at the 6 and 9 positions with >90% regioselectivity. The mechanism involves Pd-mediated C–H activation followed by chloride transfer from CuCl₂, as shown below:

$$
\text{Pd}^{II} + \text{C}{12}\text{H}7\text{N} \rightarrow \text{Pd}^{II}(\text{C}{12}\text{H}6\text{N})^- + \text{H}^+
$$
$$
\text{Pd}^{II}(\text{C}{12}\text{H}6\text{N})^- + 2\text{CuCl}2 \rightarrow \text{C}{12}\text{H}6\text{Cl}2\text{N} + \text{Pd}^{0} + 2\text{CuCl}
$$

Ionic liquids, such as choline hydroxide ([ChOH]), further enhance reaction rates by stabilizing intermediates through hydrogen bonding. For instance, [ChOH]-catalyzed chlorination in aqueous media achieves 95% yield within 2 hours, compared to 12 hours in traditional organic solvents.

Solvent Effects on Ring Closure Efficiency

Solvent polarity and proticity significantly influence cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) facilitate intramolecular dehydration by stabilizing charged intermediates, whereas protic solvents (e.g., ethanol) promote hydrogen-bond-assisted ring closure. A comparative study revealed that reactions in ethanol achieved 86% yield at 80°C, while DMF required 120°C for comparable results.

Table 1: Solvent Effects on Cyclization Yield

SolventTemperature (°C)Yield (%)
Ethanol8086
DMF12082
Water10078
Toluene130

Nucleophilic Aromatic Substitution Patterns

The electron-deficient aromatic system of 6,9-dichloro-benzo[c] [8]naphthyridine facilitates nucleophilic aromatic substitution (SNAr) at specific positions dictated by the directing effects of chlorine and nitrogen atoms. The chlorine substituents at positions 6 and 9 activate the ring toward nucleophilic attack by withdrawing electron density, while the adjacent nitrogen atoms further polarize the π-system [3].

Experimental studies on analogous naphthyridine systems reveal that nucleophilic substitution preferentially occurs at the chlorine located para to the nitrogen atom due to enhanced stabilization of the Meisenheimer intermediate [2]. For instance, treatment with alkoxide or amine nucleophiles under mild conditions (50–80°C in polar aprotic solvents like DMF) selectively replaces the chlorine at position 6, leaving the position 9 chlorine intact [2] [7]. This regioselectivity arises from the differential resonance stabilization of negative charge in the transition state, where the nitrogen atom adjacent to position 6 delocalizes electron density more effectively than the nitrogen near position 9 [3].

A comparative analysis of substitution kinetics demonstrates that electron-rich nucleophiles (e.g., morpholine) exhibit faster reaction rates at position 6 (k = 1.2 × 10⁻³ s⁻¹) compared to position 9 (k = 3.8 × 10⁻⁴ s⁻¹) under identical conditions [2]. This trend aligns with computational models predicting a 0.3 eV lower activation energy for substitution at position 6 due to superior charge delocalization [3].

PositionNucleophileRate Constant (s⁻¹)Activation Energy (eV)
6Morpholine1.2 × 10⁻³0.85
9Morpholine3.8 × 10⁻⁴1.15

Table 1: Kinetic parameters for nucleophilic substitution at positions 6 and 9 of 6,9-dichloro-benzo[c] [8]naphthyridine [2] [3].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling reactions enable the introduction of aryl, vinyl, and alkyl groups into the naphthyridine framework, leveraging the chlorine substituents as leaving groups. Suzuki–Miyaura couplings with arylboronic acids exhibit remarkable regioselectivity, with the position 6 chlorine demonstrating higher reactivity than position 9 due to favorable oxidative addition kinetics [4] [7].

Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 80°C, mono-arylation at position 6 proceeds in 85–92% yield, while position 9 remains unaffected under these conditions [7]. Sequential coupling reactions are achievable by employing sterically hindered ligands such as SPhos, which suppress second arylation until higher temperatures (110°C) are applied [4]. For example, 6-(4-methylphenyl)-9-chloro-benzo[c] [8]naphthyridine can be further functionalized at position 9 with electron-deficient arylboronic acids (e.g., 4-cyanophenylboronic acid) in 78% yield [4].

The chemoselectivity of these reactions is attributed to the electronic asymmetry induced by the nitrogen atoms. Density functional theory (DFT) calculations indicate that the Pd center preferentially coordinates to the more electron-deficient position 6, where the chlorine’s leaving group ability is enhanced by conjugation with the adjacent nitrogen [7].

Selective Dechlorination Strategies

Controlled dechlorination of 6,9-dichloro-benzo[c] [8]naphthyridine enables the synthesis of mono-chlorinated derivatives, which serve as intermediates for further functionalization. Catalytic hydrogenation using Pd/C in ethanol at ambient pressure selectively removes the position 9 chlorine, yielding 6-chloro-benzo[c] [8]naphthyridine in 94% purity [6]. The selectivity arises from steric hindrance at position 6, where the nitrogen atom impedes adsorption of the substrate onto the catalyst surface [6].

Alternative methods include halogenophilic substitution using thiocarboxylates, where the nucleophile attacks the chlorine atom directly via an SN2X mechanism [8]. Treatment with potassium thioacetate in DMSO at 120°C selectively displaces position 9 chlorine within 4 hours, whereas position 6 requires 24 hours for complete conversion [8]. This kinetic preference correlates with the lower bond dissociation energy of the C–Cl bond at position 9 (307 kJ/mol) compared to position 6 (315 kJ/mol), as determined by mass spectrometric analysis [2].

Formation of N-Oxide Derivatives

Oxidation of the nitrogen atoms in 6,9-dichloro-benzo[c] [8]naphthyridine generates N-oxide derivatives, which alter the electronic properties and reactivity of the core structure. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, mono-N-oxidation occurs selectively at the nitrogen adjacent to position 6, forming 1-oxide-6,9-dichloro-benzo[c] [8]naphthyridine in 88% yield [2]. Further oxidation with excess mCPBA at 25°C produces the di-N-oxide derivative, albeit with reduced regiocontrol [2].

The N-oxide functionality enhances the compound’s solubility in polar solvents and modulates its Lewis basicity. X-ray crystallography of the mono-N-oxide derivative reveals a planar naphthyridine core with a 12° twist between the benzene and naphthyridine rings, minimizing steric strain [5]. This structural distortion increases the compound’s dipole moment from 4.2 D to 6.8 D, facilitating interactions with biological targets [5].

6,9-Dichloro-benzo[c] naphthyridine belongs to a class of nitrogen-containing heterocycles that demonstrate significant antimicrobial activity through multiple mechanisms. Research has established that 1,8-naphthyridine derivatives exhibit potent antibacterial properties, particularly against multidrug-resistant bacterial strains [3] [4]. The presence of chlorine substituents at the 6 and 9 positions is expected to enhance antimicrobial efficacy, as halogen substitutions have been shown to improve biological activity in related naphthyridine compounds [3].

Studies on structurally similar 1,8-naphthyridine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Comprehensive evaluation of various naphthyridine compounds showed activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa [3]. The mechanism of action involves interference with bacterial DNA replication and repair processes, similar to established fluoroquinolone antibiotics [4] [5].

The compound's potential against multidrug-resistant pathogens is particularly noteworthy. Research has shown that 1,8-naphthyridine derivatives can potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains [4]. The compounds demonstrated synergistic effects when combined with norfloxacin, ofloxacin, and lomefloxacin, significantly reducing the minimum inhibitory concentrations of these antibiotics against resistant Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus strains [4].

Antimicrobial activity data for related naphthyridine derivatives shows minimum inhibitory concentrations ranging from 6.25 to 200 μg/mL, depending on the specific structural modifications and target organisms [3] [6]. The most potent derivatives typically feature specific substitution patterns that enhance binding to bacterial targets while maintaining selectivity over mammalian systems.

Enzyme Inhibition Properties (Kinases, Topoisomerases)

6,9-Dichloro-benzo[c] naphthyridine demonstrates significant enzyme inhibitory activity against multiple classes of therapeutically relevant enzymes. The naphthyridine scaffold has proven particularly effective as a kinase inhibitor, with structural modifications allowing for selective targeting of specific kinase subfamilies [7] [8].

Kinase inhibition studies reveal that naphthyridine derivatives can achieve remarkable selectivity and potency. 8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have shown excellent c-Kit inhibitory activity with IC₅₀ values as low as 8.5 nM, representing a 38.8-fold improvement over parent compounds [7]. Similarly, VEGFR-2 inhibitory activity has been achieved with IC₅₀ values ranging from 31.7 to 56.5 nM [7].

The compound class has demonstrated particular efficacy as casein kinase 2 (CK2) inhibitors. Naphthyridine-based inhibitors have been developed that selectively inhibit CK2α and CK2α′ isoforms with exceptional kinome-wide selectivity [8]. The mechanism involves hinge-binding interactions within the ATP-binding site, with structural modifications to the naphthyridine core allowing fine-tuning of selectivity profiles [8].

Topoisomerase inhibition represents another major mechanism of action for benzo[c] naphthyridine derivatives. Dibenzo[c,h] [9]naphthyridinediones have been specifically designed as topoisomerase I inhibitors based on the indenoisoquinoline series [10]. These compounds retain the topoisomerase I inhibitory activity of similarly substituted indenoisoquinolines while offering improved chemical stability and slower reversibility of ternary complexes [10].

The enzyme inhibition kinetics follow competitive inhibition patterns, with compounds binding to the free enzyme form and competing with natural substrates [11]. Kinetic parameters typically show Ki values in the nanomolar range for the most potent derivatives, indicating high-affinity binding to target enzymes [8] [12].

Intercalation-Based DNA Binding Capabilities

The planar aromatic structure of 6,9-Dichloro-benzo[c] naphthyridine makes it an excellent candidate for DNA intercalation, a mechanism that has been extensively characterized for related naphthyridine derivatives. The fused tetracyclic heterocyclic ring system provides the necessary planar hydrophobic surface area to facilitate insertion into the relatively nonpolar interior of the DNA double helix [13].

DNA binding studies with structurally similar compounds have demonstrated strong intercalation capabilities. Thieno[2,3-b]benzo naphthyridine-2-carboxylic acid showed a binding constant of 1.8 × 10⁶ M⁻¹ with calf thymus DNA, accompanied by characteristic bathochromic and hypochromic shifts in UV-visible absorption spectra [13]. The intercalation process resulted in an 8°C increase in DNA melting temperature, indicating significant stabilization of the double helix [13].

The intercalation mechanism involves specific molecular interactions that contribute to binding affinity and selectivity. 2-Amino-1,8-naphthyridines demonstrate selective binding to pyrimidine bases through hydrogen bonding interactions, with the N1 protonated form binding preferentially to cytosine via three-point hydrogen bonds [14]. The binding constant for 2-amino-5,6,7-trimethyl-1,8-naphthyridine with cytosine reaches 1.9 × 10⁷ M⁻¹, representing a two-order magnitude improvement over unsubstituted derivatives [14].

Viscometric studies provide additional evidence for intercalation-based binding. The binding of naphthyridine derivatives to DNA increases solution viscosity, consistent with lengthening and unwinding of the DNA duplex characteristic of intercalative binding [13]. Molecular docking studies have shown that benzo[b] naphthyridine derivatives prefer binding to AT-rich regions of double-stranded DNA, with maximum binding energies of -7.16 kcal/mol [15].

The intercalation process is accompanied by release of condensed counterions from DNA, contributing to favorable binding entropy. Studies show that binding of naphthyridine derivatives can result in release of 1.1 to 1.4 counterions per molecule, providing favorable polyelectrolyte contributions of -1.4 to -1.8 kcal/mol to the overall binding free energy [14].

Structure-Activity Relationships in Antiparasitic Applications

While specific antiparasitic data for 6,9-Dichloro-benzo[c] naphthyridine is limited, the broader naphthyridine class has demonstrated significant antiparasitic potential, particularly against malaria and trypanosomiasis. The structure-activity relationships governing antiparasitic activity provide insights into the potential therapeutic applications of chloro-substituted benzo[c] naphthyridine derivatives.

Naphthyridine derivatives have shown effectiveness against Plasmodium species, the causative agents of malaria. The 1,8-naphthyridine scaffold shares structural similarities with established antimalarial agents, particularly in its ability to interfere with parasite DNA replication and transcription processes [16]. The presence of chlorine substituents is expected to enhance antiparasitic activity through improved membrane penetration and target binding affinity.

Research on related heterocyclic compounds has revealed that exposure of Anopheles mosquitoes to Trypanosoma parasites can enhance vector competence for malaria parasites, suggesting complex parasite-parasite interactions that may be therapeutically exploitable [17]. The ability of naphthyridine derivatives to target multiple parasitic species simultaneously represents a significant therapeutic advantage in regions with endemic co-infections [18].

Structure-activity relationship studies indicate that specific substitution patterns on the naphthyridine core are critical for antiparasitic efficacy. Halogen substituents, particularly chlorine and fluorine, consistently enhance biological activity across multiple parasitic targets [19] [20]. The positioning of these substituents appears crucial, with 6 and 9 positions providing optimal activity profiles in related benzofused naphthyridine systems.

The mechanism of antiparasitic action likely involves multiple targets within parasitic organisms. DNA intercalation represents a primary mechanism, disrupting parasite replication and transcription processes. Additionally, enzyme inhibition, particularly of parasite-specific kinases and topoisomerases, contributes to the overall antiparasitic effect [5]. The selectivity for parasitic over mammalian targets appears to be mediated by structural differences in DNA-binding proteins and enzyme active sites between species.

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

247.9908036 g/mol

Monoisotopic Mass

247.9908036 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

Explore Compound Types